3-(Ethylsulfanyl)pentane-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)pentane-2,4-dione typically involves the alkylation of pentane-2,4-dione. One common method is the reaction of pentane-2,4-dione with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone. The product is then purified through distillation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Ethylsulfanyl)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)pentane-2,4-dione involves its ability to undergo keto-enol tautomerism. This tautomerism allows the compound to participate in various chemical reactions, including nucleophilic addition and substitution. The presence of the ethylsulfanyl group can also influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Pentane-2,4-dione (Acetylacetone): The parent compound without the ethylsulfanyl group.
3-Methylpentane-2,4-dione: A similar compound with a methyl group instead of an ethylsulfanyl group.
3-(Methylsulfanyl)pentane-2,4-dione: A compound with a methylsulfanyl group instead of an ethylsulfanyl group
Uniqueness
3-(Ethylsulfanyl)pentane-2,4-dione is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the ethylsulfanyl group plays a crucial role in the compound’s behavior and interactions.
Properties
CAS No. |
42184-12-3 |
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Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
3-ethylsulfanylpentane-2,4-dione |
InChI |
InChI=1S/C7H12O2S/c1-4-10-7(5(2)8)6(3)9/h7H,4H2,1-3H3 |
InChI Key |
KIPYMCNGHXUSJY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C(=O)C)C(=O)C |
Origin of Product |
United States |
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